N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide
Description
N-(2-chlorobenzyl)-N’-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chlorobenzyl group, an oxadiazole ring, and an ethanediamide linkage, which contribute to its distinctive properties and reactivity.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c1-11-22-23-18(26-11)12-6-8-14(9-7-12)21-17(25)16(24)20-10-13-4-2-3-5-15(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLLEYOEMGYAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-N’-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.
Introduction of the chlorobenzyl group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable nucleophile displaces a leaving group on a benzyl chloride derivative.
Coupling with ethanediamide: The final step involves coupling the chlorobenzyl-oxadiazole intermediate with ethanediamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:
Scaling up reaction volumes: Ensuring that the reactions are scalable without significant loss of efficiency.
Optimization of reaction conditions: Fine-tuning parameters such as temperature, solvent, and reaction time to maximize yield.
Purification techniques: Employing methods like recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-N’-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield oxides or hydroxylated derivatives.
Reduction: Can produce amines or alcohols.
Scientific Research Applications
N-(2-chlorobenzyl)-N’-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-N’-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interfere with cellular processes: Affecting cell growth, division, or apoptosis.
Induce oxidative stress: Leading to cellular damage or death in targeted cells.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-N’-[4-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]ethanediamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
N-(2-chlorobenzyl)-N’-[4-(5-methyl-1,3,4-triazol-2-yl)phenyl]ethanediamide: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
N-(2-chlorobenzyl)-N’-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
